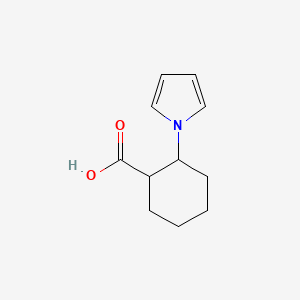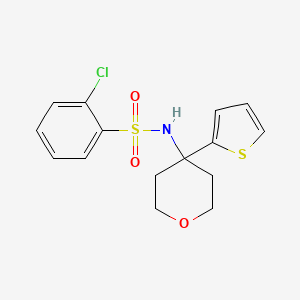![molecular formula C11H11N3O5 B2412163 [(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amine oxalate CAS No. 1209722-71-3](/img/structure/B2412163.png)
[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amine oxalate is a chemical compound with the molecular formula C9H9N3O.C2H2O4. It is a derivative of oxadiazole, a heterocyclic compound containing an oxygen and two nitrogen atoms in a five-membered ring.
Mechanism of Action
Target of Action
Oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities, including anticancer , which suggests that they may interact with a variety of cellular targets.
Mode of Action
Oxadiazole derivatives have been reported to possess various biological activities, suggesting that they may interact with their targets in a number of ways .
Biochemical Pathways
Oxadiazole derivatives have been reported to possess various biological activities, suggesting that they may influence a variety of biochemical pathways .
Result of Action
Oxadiazole derivatives have been reported to possess various biological activities, suggesting that they may have a range of molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine typically involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3). This reaction yields the oxadiazole ring structure, which is then further reacted with oxalic acid to form the oxalate salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amine oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the phenyl group.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxadiazole derivatives, while substitution reactions can introduce different functional groups onto the amine or phenyl ring .
Scientific Research Applications
[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amine oxalate has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities, including antibacterial and anticancer properties.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties, such as luminescence or conductivity.
Biological Research: It is used as a probe in various biological assays to study enzyme activities and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds share the oxadiazole ring structure and have similar biological activities.
5-(4-Bromobenzyl)-1,3,4-oxadiazole-2-amine: This compound is another derivative of oxadiazole with potential antibacterial properties.
Uniqueness
[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amine oxalate is unique due to its specific substitution pattern and the presence of the oxalate salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
oxalic acid;(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O.C2H2O4/c10-6-8-11-12-9(13-8)7-4-2-1-3-5-7;3-1(4)2(5)6/h1-5H,6,10H2;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLMHJUPFRSIJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)CN.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
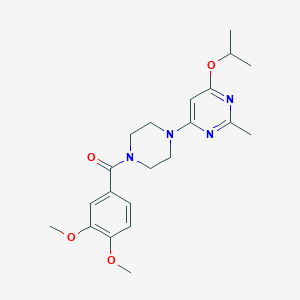
![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2412081.png)

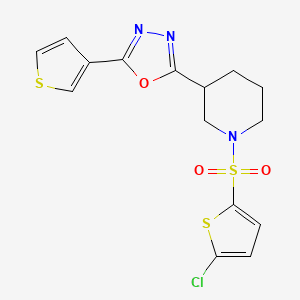
![5-Ethyl-4-methyl-6-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2412087.png)
![N-{[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B2412088.png)
![N-(2-methylphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2412090.png)
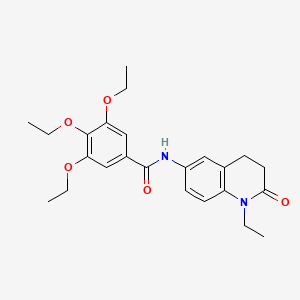
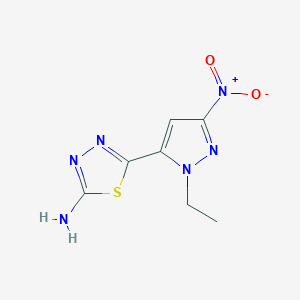
![1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2412094.png)

